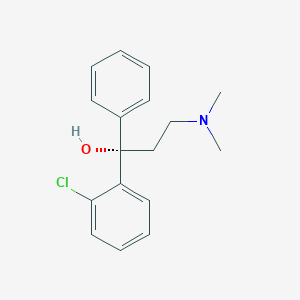
4-Hydroxy-2-isopropylbenzaldehyde
Übersicht
Beschreibung
4-Hydroxy-2-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, featuring a hydroxyl group and an isopropyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Hydroxy-2-isopropylbenzaldehyde is tyrosinase , an enzyme integral to the biosynthesis of melanin . Tyrosinase plays a crucial role in several sectors of research, including agricultural and cosmetic research .
Mode of Action
This compound interacts with tyrosinase and partially inhibits its activity . It specifically inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase . The inhibition kinetics suggest that this compound is a mixed type inhibitor . This inhibition may be due in part to its ability to form a Schiff base with a primary amino group in the enzyme .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in the production of melanin, a biopolymer produced by melanogenesis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the compound’s bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of melanin production due to its inhibitory effect on tyrosinase . This could potentially lead to a decrease in skin pigmentation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability
Biochemische Analyse
Biochemical Properties
4-Hydroxy-2-isopropylbenzaldehyde has been found to have tyrosinase inhibitory activity . It partially inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase . The inhibition kinetics analyzed by Dixon plots found that this compound is a mixed type inhibitor . This inhibition may come in part from its ability to form a Schiff base with a primary amino group in the enzyme .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a tyrosinase inhibitor . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, this compound can potentially influence cell function, particularly in cells that produce melanin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme tyrosinase . It partially inhibits the oxidation of L-DOPA catalyzed by mushroom tyrosinase . This inhibition may come in part from its ability to form a Schiff base with a primary amino group in the enzyme .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Given its role as a tyrosinase inhibitor, it may be involved in the metabolic pathways related to melanin production .
Subcellular Localization
Given its role as a tyrosinase inhibitor, it may be localized in areas of the cell where tyrosinase is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting intermediate . Another method includes the Friedel-Crafts alkylation of benzaldehyde with isopropyl chloride, followed by oxidation to introduce the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-2-isopropylbenzoic acid
Reduction: 4-Hydroxy-2-isopropylbenzyl alcohol
Substitution: Various ethers and esters depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Lacks the isopropyl group, which affects its solubility and reactivity.
2-Hydroxy-4-isopropylbenzaldehyde: An isomer with different positioning of the hydroxyl and isopropyl groups, leading to different chemical properties.
Uniqueness
4-Hydroxy-2-isopropylbenzaldehyde is unique due to the presence of both hydroxyl and isopropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
4-hydroxy-2-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUHSFUZOOBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626569 | |
| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181035-58-5 | |
| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)

![4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B67682.png)



![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)




